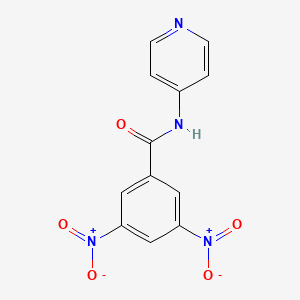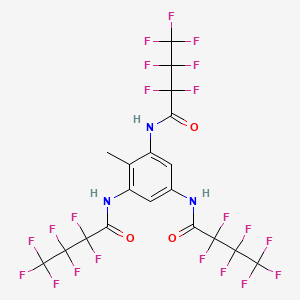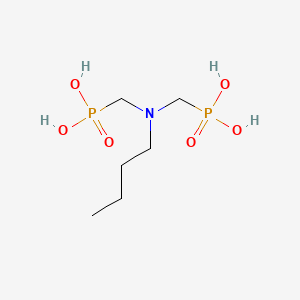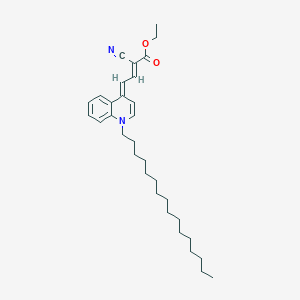
3,5-dinitro-N-(pyridin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dinitro-N-(pyridin-4-yl)benzamide: is a chemical compound with the molecular formula C12H8N4O5 and a molecular weight of 288.221 g/mol . This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the benzamide ring and a pyridin-4-yl group attached to the nitrogen atom of the benzamide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-(pyridin-4-yl)benzamide typically involves the nitration of N-(pyridin-4-yl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro groups at the 3 and 5 positions of the benzamide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,5-dinitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide.
Major Products Formed:
Reduction: 3,5-diamino-N-(pyridin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dinitro-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(pyridin-4-yl)benzamide and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- 4-nitro-N-(pyridin-4-yl)benzamide
- N-(pyridin-4-yl)-1,3-oxazole-5-carboxamide
- N-(pyridin-3-yl)benzamide derivatives
Comparison: 3,5-dinitro-N-(pyridin-4-yl)benzamide is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds with fewer or no nitro groups, it exhibits different redox properties and can participate in a wider range of chemical reactions . Additionally, the presence of the pyridin-4-yl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C12H8N4O5 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
3,5-dinitro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H8N4O5/c17-12(14-9-1-3-13-4-2-9)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H,(H,13,14,17) |
InChI Key |
NAILWVPUOVJVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[2-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11558271.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11558276.png)
![2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11558280.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558283.png)
![5-[(2-Nitroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11558287.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11558295.png)


![2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid](/img/structure/B11558304.png)


